molecular formula C24H19F3IN3O3 B10954075 2-ethoxy-N-{6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide

2-ethoxy-N-{6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide

Cat. No.: B10954075
M. Wt: 581.3 g/mol
InChI Key: PSYPIKYSDUENKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class of compounds Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using iodine or iodine monochloride in the presence of oxidizing agents.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Ethoxy Group Addition: The ethoxy group is typically introduced through etherification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Iodo-Substituted Compounds: Molecules containing iodine atoms, which may exhibit similar reactivity.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, known for their unique chemical properties.

Uniqueness

2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19F3IN3O3

Molecular Weight

581.3 g/mol

IUPAC Name

2-ethoxy-N-[6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H19F3IN3O3/c1-2-34-20-10-6-4-8-16(20)22(32)30-31-21(15-7-3-5-9-18(15)24(25,26)27)29-19-12-11-14(28)13-17(19)23(31)33/h3-13,21,29H,2H2,1H3,(H,30,32)

InChI Key

PSYPIKYSDUENKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.